1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine
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Overview
Description
1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a thiophen-2-yl oxane-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine typically involves multi-step organic reactions. One possible route could involve:
Formation of the Piperazine Core: Starting with piperazine, the diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride in the presence of a base such as sodium hydride.
Introduction of the Thiophen-2-yl Oxane-4-carbonyl Group: This step might involve the reaction of thiophene-2-carboxylic acid with oxalyl chloride to form the corresponding acyl chloride, which can then react with the piperazine derivative to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The diphenylmethyl group may enhance lipophilicity, aiding in membrane permeability, while the thiophene ring can participate in π-π interactions with aromatic amino acids in protein binding sites.
Comparison with Similar Compounds
Similar Compounds
1-(diphenylmethyl)piperazine: Lacks the thiophen-2-yl oxane-4-carbonyl group.
4-(thiophen-2-yl)oxane-4-carbonylpiperazine: Lacks the diphenylmethyl group.
Diphenylmethyl derivatives: Various compounds with different substituents on the piperazine ring.
Uniqueness
1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine is unique due to the combination of the diphenylmethyl and thiophen-2-yl oxane-4-carbonyl groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-thiophen-2-yloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2S/c30-26(27(13-19-31-20-14-27)24-12-7-21-32-24)29-17-15-28(16-18-29)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-12,21,25H,13-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYUTLPMGPEUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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